3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the appropriate benzene and dioxin precursors. The exact method would depend on the specific reactivity of the starting materials and the desired configuration of the product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is planar, and a dioxin ring, which may introduce some degree of three-dimensionality into the molecule. The presence of fluorine atoms on the benzene ring could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the amide group could make it a participant in condensation or hydrolysis reactions. The difluorobenzene ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and potentially its reactivity. The amide group could allow for hydrogen bonding, which could influence its solubility properties .Scientific Research Applications
Antibacterial Applications
2,6-difluorobenzamides, a category which includes compounds like 3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, have been extensively studied for their antibacterial properties. Research has shown their ability to interfere with bacterial cell division by inhibiting the protein FtsZ, crucial in bacterial cell division. This makes them potent against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, offering potential as antibacterial drugs (Straniero et al., 2023).
Polymer Science
These compounds have significant implications in polymer science. For example, chain-growth polycondensation techniques have been used to synthesize aromatic polyamides with difluorobenzamide derivatives. This process is instrumental in creating polymers with controlled molecular weights and low polydispersity, useful in various industrial and scientific applications (Yokozawa et al., 2002).
Fluorine Chemistry
In the field of fluorine chemistry, difluorobenzamide derivatives are employed in the fluorination of alcohols and diols. The use of novel fluorous deoxy-fluorination reagents, derived from compounds like this compound, allows for efficient fluorination reactions. This has broader implications in the synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Furuya et al., 2009).
Material Science
Research has also demonstrated the use of fluorinated benzamides in material science, particularly in synthesizing low dielectric materials. These materials are significant in developing advanced technologies like high-temperature interlayer dielectrics (Parveen et al., 2014).
Environmental Chemistry
Difluorobenzamides also play a role in environmental chemistry, particularly in understanding the behavior of polyfluorinated dibenzo-p-dioxins (PFDDs). Studies in this area focus on the photolysis and transformation of PFDDs on surfaces, which is critical in assessing the environmental impact and fate of these compounds (Qu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1,3,7,10,13-14H,2,4-6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWJUCRSGGNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=C(C=C3)F)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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